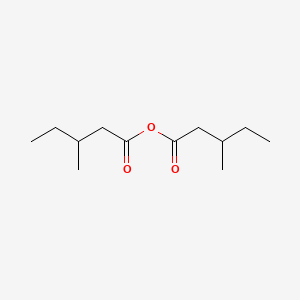
3-Methylpentanoic anhydride
Descripción general
Descripción
3-Methylpentanoic anhydride is an organic compound derived from 3-methylpentanoic acid. It is a type of carboxylic acid anhydride, which is characterized by the presence of two acyl groups bonded to the same oxygen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylpentanoic anhydride can be synthesized through the reaction of 3-methylpentanoic acid with acetic anhydride or by using other acid anhydrides. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride.
Industrial Production Methods: In industrial settings, this compound can be produced by the dehydration of 3-methylpentanoic acid using dehydrating agents such as phosphorus pentoxide or sulfur trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpentanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-methylpentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols, acidic or basic catalysts.
Aminolysis: Amines, often carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: 3-Methylpentanoic acid.
Alcoholysis: Esters of 3-methylpentanoic acid.
Aminolysis: Amides of 3-methylpentanoic acid.
Reduction: 3-Methylpentanol.
Aplicaciones Científicas De Investigación
3-Methylpentanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-methylpentanoic moiety into various compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-methylpentanoic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound undergoes nucleophilic acyl substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of the corresponding acid, ester, or amide. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
3-Methylpentanoic acid: The parent acid from which the anhydride is derived.
3-Methylpentanol: The reduced form of 3-methylpentanoic acid.
3-Methylpentanoyl chloride: The acyl chloride derivative of 3-methylpentanoic acid.
Uniqueness: 3-Methylpentanoic anhydride is unique due to its ability to act as an acylating agent, facilitating the introduction of the 3-methylpentanoic moiety into various compounds. Its reactivity and versatility make it a valuable reagent in organic synthesis and research applications.
Propiedades
IUPAC Name |
3-methylpentanoyl 3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-5-9(3)7-11(13)15-12(14)8-10(4)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXQSOCLQJWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)OC(=O)CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675467 | |
| Record name | 3-Methylpentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17612-08-7 | |
| Record name | 3-Methylpentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
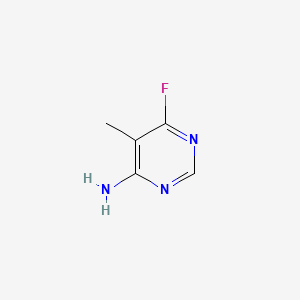

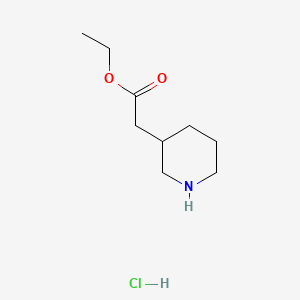

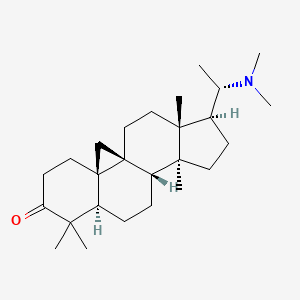
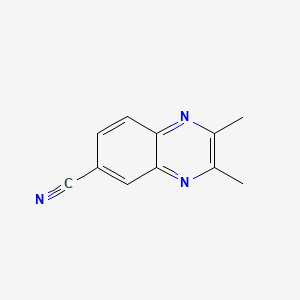

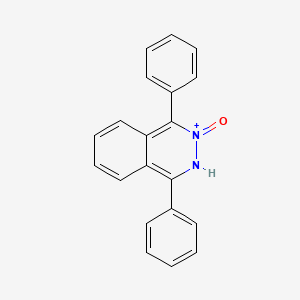
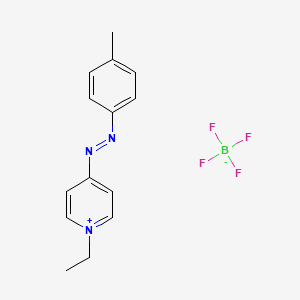

![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
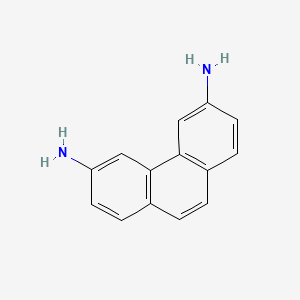
![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)
